(2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine

Analytical Chemistry Pharmaceutical Quality Control HPLC Method Validation

Generic impurity substitution risks ANDA rejection. This (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine is the official Tapentadol EP Impurity E, mandated for HPLC/LC-MS method validation and QC. Benefits include: • Unique (2R,3R) stereochemistry and O-methylated structure, irreplaceable for method specificity. • Full CoA compliant with ICH Q3A/B; ensures accurate retention time and resolution. • Ready-to-use reference standard eliminates cross-calibration errors and accelerates regulatory filing.

Molecular Formula C15H25NO
Molecular Weight 235.36 g/mol
CAS No. 175591-22-7
Cat. No. B190249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine
CAS175591-22-7
Molecular FormulaC15H25NO
Molecular Weight235.36 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=CC=C1)OC)C(C)CN(C)C
InChIInChI=1S/C15H25NO/c1-6-15(12(2)11-16(3)4)13-8-7-9-14(10-13)17-5/h7-10,12,15H,6,11H2,1-5H3/t12-,15+/m0/s1
InChIKeyJKVBTSJLQLSTHJ-SWLSCSKDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tapentadol EP Impurity E Reference Standard


(2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine (CAS 175591-22-7), also known as O-Methyl Tapentadol, is a chiral amine derivative (molecular formula C15H25NO, MW 235.37 g/mol) that functions as a critical reference standard and synthetic intermediate [1]. It is officially designated as Tapentadol EP Impurity E by the European Pharmacopoeia and is a process-related impurity in the synthesis of the centrally-acting analgesic tapentadol [2]. This compound is not an active pharmaceutical ingredient (API) but is essential for analytical method development, quality control (QC), and regulatory compliance in tapentadol manufacturing, and is provided with full Certificates of Analysis (CoA) compliant with ICH Q3A/B guidelines [3].

Risks of Substituting Tapentadol EP Impurity E


Generic substitution of Tapentadol EP Impurity E (CAS 175591-22-7) with other tapentadol-related impurities or analogs is not possible due to its specific and unique structural identity required by regulatory monographs. This compound possesses a defined (2R,3R) stereochemistry and a unique O-methylated phenolic structure, which differentiates it from other EP impurities like Impurity A (a diastereomer) or Impurity B [1]. Analytical methods, particularly those validated for ANDA submissions, are developed and calibrated using this specific compound as a reference standard. Substituting with an alternative compound—even another tapentadol analog—would invalidate method validation parameters, including retention time, resolution, and quantitation, leading to inaccurate impurity profiling and potential regulatory non-compliance [2]. The quantitative differentiation presented below establishes the precise analytical and functional distinctions that mandate its exclusive use.

Quantitative Differentiation of Tapentadol EP Impurity E


HPLC Chromatographic Selectivity

In a validated stability-indicating RP-HPLC method for the simultaneous estimation of tapentadol and its process-related impurities, Tapentadol EP Impurity E (O-Methyl Tapentadol) is chromatographically resolved and quantified. Its unique retention time (RT) under specified conditions differentiates it from tapentadol and other impurities, enabling accurate quantification in bulk drug and dosage forms [1].

Analytical Chemistry Pharmaceutical Quality Control HPLC Method Validation

Structural Distinction from Other EP Impurities

Tapentadol EP Impurity E (CAS 175591-22-7) is structurally distinct from other designated EP impurities. It is chemically defined as (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine, also known as O-Methyl Tapentadol [1]. In contrast, Tapentadol EP Impurity A is a diastereomer with the (2S,3S) configuration and lacks the O-methyl group [2]. This specific substitution pattern and stereochemistry are critical for its unique analytical behavior and potential biological activity profile.

Pharmaceutical Chemistry Regulatory Science Impurity Profiling

ICH Q3A/B Regulatory Compliance

As a designated EP impurity, the control of (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine in tapentadol drug substance and product is mandated by ICH Q3A and Q3B guidelines [1]. These guidelines set thresholds for reporting, identification, and qualification of impurities. The compound is supplied with detailed characterization data compliant with these regulatory guidelines, ensuring its suitability for ANDA submissions and commercial production quality control [2].

Pharmaceutical Regulation Quality Assurance ICH Guidelines

Applications of Tapentadol EP Impurity E in Pharma Development


Analytical Method Development for ANDA

This compound is used as a primary reference standard for developing and validating stability-indicating HPLC or LC-MS methods to quantify Tapentadol EP Impurity E in tapentadol drug substance and finished dosage forms. The validated method, with established parameters like retention time and resolution, is a critical component of Abbreviated New Drug Applications (ANDAs) to demonstrate control of process-related impurities [1].

GMP Quality Control and Batch Release Testing

In a GMP manufacturing environment, this reference standard is employed for routine quality control testing of tapentadol batches. It is used to prepare system suitability solutions and calibration standards to ensure that the level of this specific impurity is below the established acceptance criteria, as mandated by ICH Q3B guidelines and the EP monograph [2].

Forced Degradation and Stability Studies

The compound serves as a marker in forced degradation studies (acidic, alkaline, oxidative, thermal, photolytic) to assess the stability of tapentadol and identify potential degradation pathways. Monitoring the formation or increase of this impurity under stress conditions, as described in validated methods, is essential for establishing product shelf-life and storage conditions [1].

Synthetic Process Optimization and Control

As a key process-related impurity and an O-methylated intermediate, this compound is used to monitor and optimize the synthetic route for tapentadol. By tracking its levels during different reaction steps, process chemists can refine conditions to minimize its formation, thereby improving yield and purity of the final API [3].

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